molecular formula C10H19O4P B15088490 (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11

(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11

Cat. No.: B15088490
M. Wt: 245.30 g/mol
InChI Key: FTZNMXSYERMMBC-QFAYMVOLSA-N
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Description

(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 is a deuterated compound used primarily in scientific research. It is an isotope-labeled analog of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester, which is often utilized as an intermediate in chemical synthesis and pharmaceutical research . The deuterium labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterated product. Additionally, purification steps such as distillation and recrystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly as an isotope-labeled compound for tracing metabolic processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 lies in its deuterium labeling. This feature enhances its utility in analytical techniques such as mass spectrometry and NMR spectroscopy, providing more precise and accurate results compared to its non-deuterated counterpart .

Properties

Molecular Formula

C10H19O4P

Molecular Weight

245.30 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanone

InChI

InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3/i3D2,4D2,5D2,6D2,7D2,9D

InChI Key

FTZNMXSYERMMBC-QFAYMVOLSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)CP(=O)(OC)OC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COP(=O)(CC(=O)C1CCCCC1)OC

Origin of Product

United States

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